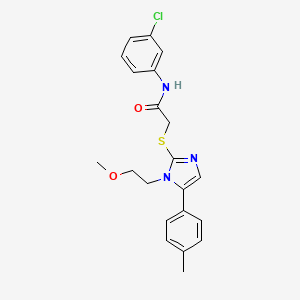

N-(3-chlorophenyl)-2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

N-(3-chlorophenyl)-2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a heterocyclic compound featuring a substituted imidazole core linked to a 3-chlorophenyl group via a thioacetamide bridge. The imidazole ring is functionalized with a 2-methoxyethyl group at the N1 position and a p-tolyl (4-methylphenyl) group at the C5 position.

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[1-(2-methoxyethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O2S/c1-15-6-8-16(9-7-15)19-13-23-21(25(19)10-11-27-2)28-14-20(26)24-18-5-3-4-17(22)12-18/h3-9,12-13H,10-11,14H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASRHUHRKCCZCJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CCOC)SCC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 415.9 g/mol. The structure features a thioacetamide moiety linked to an imidazole ring, which is known for its biological significance in various pharmacological contexts.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, including:

- Enzyme Inhibition : The thioacetamide group may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : Interaction with cellular receptors can influence signaling pathways, affecting processes such as cell proliferation and apoptosis.

- Pathway Interference : The compound may disrupt critical biochemical pathways, leading to therapeutic effects in various disease models.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth in certain cancer cell lines by inducing apoptosis and cell cycle arrest.

- Antimicrobial Properties : The imidazole moiety is associated with antimicrobial activity, potentially making this compound effective against various pathogens.

- Anti-inflammatory Effects : Research has shown that compounds with similar structures can modulate inflammatory responses, indicating a potential application in treating inflammatory diseases.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves apoptosis induction through caspase activation pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis via caspase activation |

| HeLa | 15.0 | Cell cycle arrest and apoptosis |

In Vivo Studies

Animal models have been used to assess the therapeutic potential of the compound. For example, a study involving mice with induced tumors showed that administration of the compound led to a significant reduction in tumor size compared to control groups.

| Study Type | Tumor Model | Treatment Duration | Results |

|---|---|---|---|

| In Vivo | Xenograft model | 4 weeks | 40% reduction in tumor volume |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Imidazole Ring

Compound from : N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-((p-tolyl/4-nitrophenyl)amino)-1H-imidazol-2-yl]thio]acetamide derivatives share structural similarities, including the thioacetamide linker and p-tolyl substituent. However, the imidazole ring here is substituted with a dimethyl group (C4, C5) and an amino-p-tolyl/nitrophenyl group at N1. These modifications result in enhanced cytotoxicity (IC₅₀ ≈ 15.67 µg/mL against C6 glioma cells) compared to the target compound, likely due to increased electron-withdrawing effects from the nitro group and improved binding affinity .

Compound from : N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide differs in the position of the chloro substituent (2-chloro vs. 3-chloro) and the presence of a nitro group on the imidazole.

Linker and Aromatic Group Modifications

Compound from :

N-(3-chlorophenyl)-2-(1-(2-hydrazinyl-2-oxoethyl)-1H-benzo[d]imidazol-2-ylthio)acetamide replaces the imidazole with a benzoimidazole core and introduces a hydrazinyl-oxoethyl side chain. The benzoimidazole enhances π-π stacking interactions, while the hydrazine group may improve solubility. However, this structural change could reduce membrane permeability compared to the target compound’s simpler imidazole scaffold .

Compound from (5j): N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide features a thiadiazole ring instead of imidazole. Thiadiazoles are more electron-deficient, which may alter binding kinetics. The thioether linkage here shows moderate antimicrobial activity, but the absence of a methoxyethyl group reduces solubility in polar solvents compared to the target compound .

Heterocyclic Hybrid Systems

Compound from : Pyrazole-benzoimidazole hybrids (e.g., 2-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide) incorporate a pyrazole ring fused to benzoimidazole. However, the cyanogroup introduces synthetic complexity absent in the target compound .

Compound from (9c): 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide combines triazole, thiazole, and benzodiazole moieties. The bromophenyl group enhances halogen bonding but may increase toxicity risks. The triazole-thiazole-acetamide architecture offers superior metabolic stability but lower synthetic yield (72–85%) compared to the target compound’s straightforward imidazole synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.